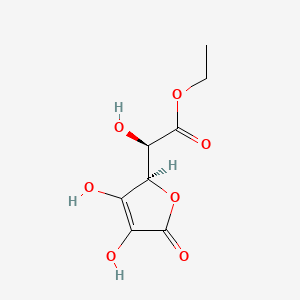
ES-Asa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ES-Asa is a derivative of ascorbic acid (vitamin C) where the hydroxyl group is replaced by an ethyl ester group. This modification enhances the stability and lipophilicity of the compound, making it more suitable for various applications in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saccharoascorbic acid ethyl ester typically involves the esterification of ascorbic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of saccharoascorbic acid ethyl ester may involve more efficient and scalable methods such as the use of immobilized lipase enzymes to catalyze the esterification reaction. This approach offers advantages such as milder reaction conditions, higher selectivity, and reduced by-product formation .
化学反応の分析
Types of Reactions
ES-Asa can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ascorbic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ascorbic acid and ethanol.
Oxidation: Dehydroascorbic acid.
Reduction: Corresponding alcohol.
科学的研究の応用
ES-Asa has a wide range of applications in scientific research:
作用機序
The mechanism of action of saccharoascorbic acid ethyl ester involves its conversion to ascorbic acid in the body, where it exerts its effects as an antioxidant. Ascorbic acid scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. It also plays a role in collagen synthesis, immune function, and the regeneration of other antioxidants .
類似化合物との比較
Similar Compounds
Ascorbic Acid: The parent compound, known for its antioxidant properties but less stable than its ester derivatives.
Ascorbyl Palmitate: Another ester derivative of ascorbic acid, used in cosmetics and food preservation for its antioxidant properties.
Ascorbyl Glucoside: A stable form of ascorbic acid used in skincare products for its brightening and antioxidant effects.
Uniqueness
ES-Asa stands out due to its enhanced stability and lipophilicity compared to ascorbic acid. This makes it more suitable for applications where stability and solubility in non-polar solvents are crucial .
特性
CAS番号 |
146623-27-0 |
|---|---|
分子式 |
C8H10O7 |
分子量 |
218.161 |
IUPAC名 |
ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1 |
InChIキー |
OXFYSKSQJRMLKU-RITPCOANSA-N |
SMILES |
CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O |
同義語 |
hex-2-enaro-1,4-lactone ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















